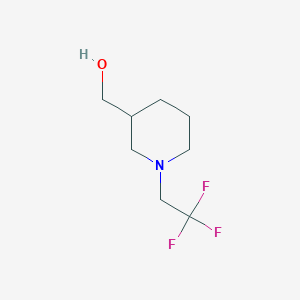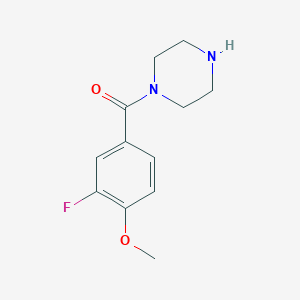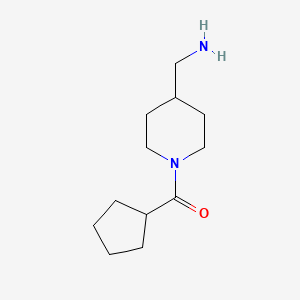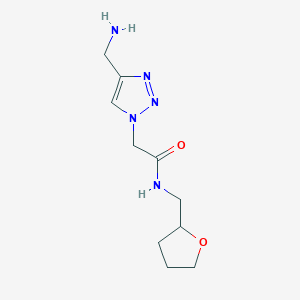
(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol
Overview
Description
“(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol” is a chemical compound that is part of the piperidine class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in drug design due to their presence in over twenty classes of pharmaceuticals . The compound can serve as a key intermediate in synthesizing substituted piperidines, which are often used to create biologically active molecules. These activities include the development of new medications with potential therapeutic effects.
Pharmacological Applications
The trifluoromethyl group in piperidine derivatives has been associated with a variety of pharmacological activities . This includes the potential for creating new drugs that can interact with the central nervous system, offering avenues for treating neurological disorders.
Anticancer Agents
Piperidine structures are found in compounds with anticancer properties . The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of these compounds, making them more effective in targeting cancer cells.
Antimicrobial and Antifungal Applications
Derivatives of piperidine have shown effectiveness as antimicrobial and antifungal agents . The compound being analyzed could be used to synthesize new derivatives with improved activity against a range of pathogenic microorganisms.
Anti-Inflammatory and Analgesic Properties
The structural motif of piperidine is common in drugs with anti-inflammatory and analgesic effects . Research into (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol could lead to the development of new pain relief medications with fewer side effects.
Antiviral Applications
Recent studies have indicated that piperidine derivatives can be potent antiviral agents, particularly against HIV and SARS-CoV-2 . The trifluoromethyl group’s influence on the pharmacokinetic properties of these compounds could be pivotal in enhancing their efficacy.
Neuroprotective Effects
Compounds with piperidine structures have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound may contribute to the synthesis of neuroprotective agents.
Antihypertensive and Cardiovascular Drug Development
Piperidine derivatives are also used in the development of antihypertensive and other cardiovascular drugs . The unique structure of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol could lead to novel treatments for cardiovascular conditions.
Future Directions
Piperidine derivatives, including “(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol”, are likely to continue to be a focus of research due to their importance in the pharmaceutical industry . The development of oral piperidine derivatives may constitute a significant advance in migraine headache treatment and may become the new standard of therapy in the treatment of this debilitating condition .
properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-2-7(4-12)5-13/h7,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHMELHRMTYUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464884.png)
![{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464886.png)
![3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464887.png)
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464888.png)
![[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464890.png)
![[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464891.png)
![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464892.png)


![(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464899.png)
![[1-(2-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464900.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)
